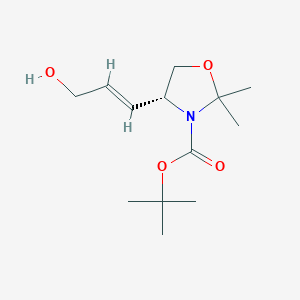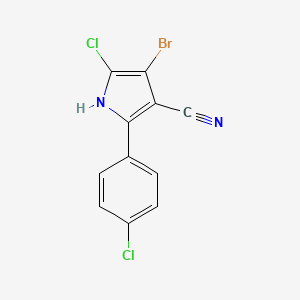
2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine is an organic compound with the molecular formula C19H11N3O2. This compound is known for its unique structure, which includes two oxazole rings and a central pyridine ring. It is often used in coordination chemistry due to its ability to form stable complexes with metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with 2-aminopyridine in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole rings . The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole rings to more saturated heterocycles.
Substitution: The pyridine and oxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine or oxazole rings.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Wirkmechanismus
The mechanism by which 2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine and oxazole rings can donate electron pairs to metal ions, forming stable complexes. These complexes can then participate in various catalytic and electronic processes, depending on the nature of the metal ion and the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(benzoxazol-2-yl)pyridine: Similar in structure but with benzoxazole rings instead of pyridinyl oxazole rings.
2,6-Bis(benzimidazol-2-yl)pyridine: Contains benzimidazole rings and is known for its electron-rich properties.
2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine: Features phenyl-substituted oxazoline rings.
Uniqueness
2,6-Bis(2-(pyridin-2-yl)oxazol-5-yl)pyridine is unique due to its specific combination of pyridine and oxazole rings, which provides a distinct electronic environment and coordination behavior. This makes it particularly useful in forming complexes with a wide range of metal ions, offering versatility in various applications from catalysis to material science .
Eigenschaften
Molekularformel |
C21H13N5O2 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-pyridin-2-yl-5-[6-(2-pyridin-2-yl-1,3-oxazol-5-yl)pyridin-2-yl]-1,3-oxazole |
InChI |
InChI=1S/C21H13N5O2/c1-3-10-22-16(6-1)20-24-12-18(27-20)14-8-5-9-15(26-14)19-13-25-21(28-19)17-7-2-4-11-23-17/h1-13H |
InChI-Schlüssel |
QRVOHNRVSTUPEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC=C(O2)C3=NC(=CC=C3)C4=CN=C(O4)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-(methylthio)benzo[d]oxazole](/img/structure/B12871268.png)
![2-Bromo-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12871279.png)
![(E)-Methyl 2-amino-5-(2-(cyanoimino)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate](/img/structure/B12871284.png)
![dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B12871286.png)

![4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid](/img/structure/B12871302.png)

![Benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12871318.png)

![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)

![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)

